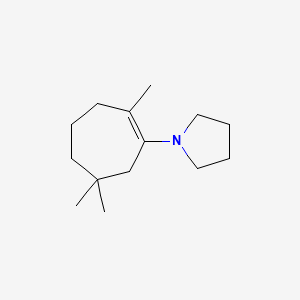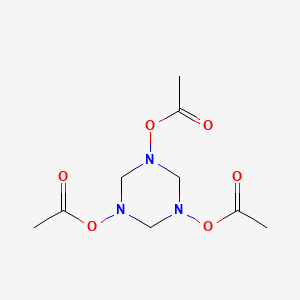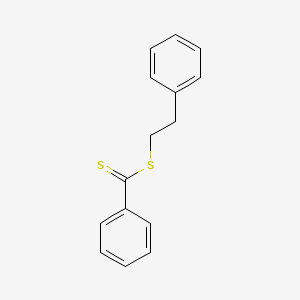
(3S)-1-Methyl-3-(2-methylpropyl)piperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-1-Methyl-3-(2-methylpropyl)piperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by a piperazine ring substituted with a methyl group at the 1-position and a 2-methylpropyl group at the 3-position. The presence of the 2,5-dione functional group adds to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-Methyl-3-(2-methylpropyl)piperazine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine and suitable alkylating agents.
Alkylation: The piperazine ring is alkylated at the 1-position using a methylating agent, such as methyl iodide, under basic conditions.
Substitution: The 3-position of the piperazine ring is then substituted with a 2-methylpropyl group using a suitable alkylating agent, such as 2-methylpropyl bromide.
Oxidation: The final step involves the oxidation of the piperazine ring to introduce the 2,5-dione functional group. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to facilitate the alkylation and substitution reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-1-Methyl-3-(2-methylpropyl)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to convert the 2,5-dione group to other functional groups, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions at the piperazine ring or the alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
(3S)-1-Methyl-3-(2-methylpropyl)piperazine-2,5-dione has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S)-1-Methyl-3-(2-methylpropyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key biochemical pathways.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-1-Methyl-3-(2-methylpropyl)piperazine-2,5-dione: can be compared with other piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methyl and 2-methylpropyl groups, along with the 2,5-dione functional group, makes this compound a valuable target for research and development.
Propriétés
Numéro CAS |
60421-32-1 |
|---|---|
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
(3S)-1-methyl-3-(2-methylpropyl)piperazine-2,5-dione |
InChI |
InChI=1S/C9H16N2O2/c1-6(2)4-7-9(13)11(3)5-8(12)10-7/h6-7H,4-5H2,1-3H3,(H,10,12)/t7-/m0/s1 |
Clé InChI |
RNDRXVRXVGJIPR-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)C[C@H]1C(=O)N(CC(=O)N1)C |
SMILES canonique |
CC(C)CC1C(=O)N(CC(=O)N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14598367.png)


![N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine](/img/structure/B14598372.png)

![[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)oxy]acetic acid](/img/structure/B14598380.png)



![4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one](/img/structure/B14598405.png)
![2-(3-tert-Butyl-2-methoxyphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14598410.png)

